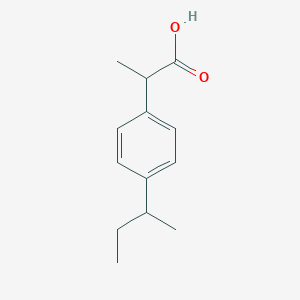

2-(4-(1-Methylpropyl)phenyl)propanoic acid

Description

Significance and Research Trajectories of 2-(4-(1-Methylpropyl)phenyl)propanoic acid

The significance of this compound in academic and pharmaceutical research is intrinsically linked to its relationship with Ibuprofen (B1674241). It is recognized in pharmacopoeial standards, notably as "Ibuprofen Impurity O" in the European Pharmacopoeia. gpatindia.compharmascholars.com This designation is the primary driver of its research trajectory, positioning it not as a therapeutic agent in its own right, but as a critical quality attribute to be monitored and controlled during the synthesis and formulation of Ibuprofen. veeprho.com

The research trajectory for this compound has therefore been one of detection and characterization rather than pharmacological exploration. Early research paradigms focused on the synthesis of various Ibuprofen analogues to understand fundamental structure-activity relationships (SAR) within the profen class of NSAIDs. gpatindia.com However, the specific focus on this compound emerged with the increasing stringency of regulatory requirements for drug purity. The primary research goal shifted to developing robust analytical methods capable of separating this isomer from the main Ibuprofen API and other related substances. daicelpharmastandards.comimedpub.com

Consequently, the bulk of published studies involving this compound are situated within the domain of analytical chemistry. The research arc begins with the identification of this compound as a process-related impurity and moves towards the development of highly sensitive and specific methods for its quantification. nih.govnih.gov This trajectory highlights a crucial aspect of pharmaceutical science: ensuring the safety and efficacy of a drug product by controlling the levels of its impurities. While direct pharmacological studies on this specific isomer are not prominent in the literature, its structural similarity to Ibuprofen—differing only in the substitution pattern on the phenyl ring (sec-butyl vs. isobutyl)—makes it a subject of implicit interest in SAR discussions. nih.gov The control and study of such isomers are essential for understanding how subtle changes in molecular structure can impact both manufacturing processes and potential biological interactions.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-butan-2-ylphenyl)propanoic acid pharmascholars.com |

| Synonyms | 2-(4-sec-butylphenyl)propanoic acid, Ibuprofen Impurity O pharmascholars.com |

| Molecular Formula | C13H18O2 pharmascholars.com |

| Molecular Weight | 206.28 g/mol pharmascholars.com |

| CAS Number | 64451-76-9 pharmascholars.com |

| XLogP3 | 3.6 pharmascholars.com |

| Hydrogen Bond Donor Count | 1 pharmascholars.com |

| Hydrogen Bond Acceptor Count | 2 pharmascholars.com |

Evolution of Research Paradigms for this compound

The evolution of research paradigms for this compound mirrors the technological advancements in analytical instrumentation. Initial challenges in pharmaceutical analysis involved simply detecting the presence of related-substance impurities. However, the paradigm has shifted dramatically towards comprehensive impurity profiling, which requires not only detection but also precise quantification and structural elucidation.

Early methodologies for the analysis of NSAIDs may have lacked the resolution to effectively separate closely related isomers like this compound from Ibuprofen. The modern research paradigm is dominated by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). semanticscholar.org Research in this area focuses on method development and validation, exploring different stationary phases (like C18 columns), mobile phase compositions, and detection techniques to achieve optimal separation. nih.govwikipedia.org The goal is to create methods that are specific, accurate, precise, and robust enough for routine use in quality control laboratories. nih.gov

Forced degradation studies represent a more recent evolution in the research paradigm. ingentaconnect.com In these studies, drug substances like Ibuprofen are subjected to stress conditions (e.g., heat, acid, base, oxidation) to intentionally produce degradation products. Analytical methods are then developed to separate the API from all potential impurities, including pre-existing ones like Impurity O and newly formed degradants. ingentaconnect.comresearchgate.net This approach ensures that the analytical method is "stability-indicating," a key requirement of modern pharmaceutical development. The evolution from simple chromatographic separation to the development of comprehensive, stability-indicating UPLC methods signifies a shift towards a more holistic and predictive approach to ensuring drug quality and purity. semanticscholar.org

Table 2: Key Research Focus Areas

| Research Area | Description |

|---|---|

| Analytical Method Development | Creation of specific HPLC and UPLC methods to separate and quantify the compound from Ibuprofen and other impurities. nih.gov |

| Impurity Profiling | Identification and characterization of process-related impurities and degradation products in Ibuprofen drug substance and product. daicelpharmastandards.comimedpub.com |

| Pharmacopoeial Standard Compliance | Research to develop and validate analytical procedures that meet the requirements of regulatory bodies like the European Pharmacopoeia. veeprho.com |

| Forced Degradation Studies | Evaluating the compound's behavior and detection under stress conditions to ensure method specificity and stability-indicating properties. ingentaconnect.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZINYEXURWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64451-76-9 | |

| Record name | 2-(4-(1-Methylpropyl)phenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064451769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(1-METHYLPROPYL)PHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935Y3B0W8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 4 1 Methylpropyl Phenyl Propanoic Acid and Its Derivatives

Recent Advances in Chemical Synthesis of 2-(4-(1-Methylpropyl)phenyl)propanoic acid

The synthesis of 2-arylpropanoic acids has evolved significantly from traditional multi-step, low-efficiency processes to more streamlined and environmentally benign methods. While the bulk of literature focuses on high-volume analogs like ibuprofen (B1674241), the principles of these advanced methods are directly applicable to the synthesis of this compound, which starts with sec-butylbenzene (B1681704) as the key raw material. Modern synthetic routes prioritize efficiency, safety, and sustainability.

A highly efficient route, analogous to the celebrated BHC process for ibuprofen, involves a three-step catalytic process. This approach begins with the Friedel-Crafts acylation of sec-butylbenzene with acetic anhydride, followed by catalytic hydrogenation of the resulting ketone to an alcohol, and finally, a palladium-catalyzed carbonylation to yield the desired propanoic acid. This method stands in stark contrast to older routes that involved more steps and stoichiometric reagents, leading to significant waste.

Continuous-flow synthesis, utilizing microreactors or tube reactors, offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for seamless multi-step integration without intermediate purification. sci-hub.sesemanticscholar.org

A proposed continuous-flow synthesis of this compound would mirror the successful strategies developed for ibuprofen. chemistryviews.orgnih.gov The process would involve three main stages integrated in a continuous line:

Friedel-Crafts Acylation: sec-Butylbenzene and propionyl chloride, with a Lewis acid catalyst like aluminum trichloride, are pumped through a heated reactor coil to form 1-(4-sec-butylphenyl)propan-1-one. The precise temperature control in a flow reactor minimizes side reactions. chemistryviews.org

1,2-Aryl Migration: The ketone intermediate is then mixed in-line with an agent like trimethyl orthoformate and a reagent such as iodine monochloride. This stream passes through a second reactor coil to induce a 1,2-aryl migration, forming the methyl ester of the target acid. chemistryviews.org

Saponification: Finally, the ester stream is merged with an aqueous base (e.g., NaOH) in a third reactor for rapid hydrolysis to the sodium salt of this compound, which can then be acidified and isolated.

This integrated approach can significantly reduce reaction times from hours to minutes and allows for automated, scalable production with a smaller manufacturing footprint. chemistryviews.org

Table 1: Proposed Parameters for Continuous-Flow Synthesis

| Step | Reactants | Catalyst/Reagent | Residence Time (Typical) | Temperature (°C) |

| Acylation | sec-Butylbenzene, Propionyl Chloride | AlCl₃ | < 2 minutes | 80 - 100 |

| 1,2-Aryl Migration | 1-(4-sec-butylphenyl)propan-1-one | Trimethyl orthoformate, ICl | < 1 minute | 25 - 50 |

| Saponification | Methyl 2-(4-(1-methylpropyl)phenyl)propanoate | NaOH (aq) | < 1 minute | 60 - 80 |

Electrochemical synthesis provides a powerful, reagent-free method for oxidation and reduction reactions, relying on electricity to drive chemical transformations. researchgate.net This approach aligns with green chemistry principles by potentially eliminating the need for chemical oxidants or reductants, which often generate hazardous waste.

For this compound, a potential electrochemical route involves the direct carboxylation of a precursor. One hypothetical pathway is the electrochemical reduction of 4-(1-methylpropyl)acetophenone in the presence of carbon dioxide. In this process, the ketone is reduced at the cathode to form a radical anion, which is then trapped by CO₂ to form the corresponding carboxylate after a second electron transfer and protonation. This method avoids the use of highly toxic carbon monoxide required in traditional carbonylation reactions. While not yet specifically documented for this molecule, the electrocarboxylation of other aryl ketones is an established proof of principle.

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org The industrial synthesis of profens provides a classic case study in the evolution of atom economy. wordpress.comnumberanalytics.com

The traditional Boots process for ibuprofen, a six-step synthesis, had a low atom economy of approximately 40%, generating more waste than the product. wordpress.com In contrast, the modern BHC process involves only three catalytic steps and achieves a much higher atom economy of around 77% (or >99% if the acetic acid byproduct is recovered and utilized). wordpress.comnumberanalytics.com

These principles can be directly applied to the synthesis of this compound. A comparison between a hypothetical "Boots-style" route and a "BHC-style" route highlights the significant advantages of the modern, greener approach.

Table 2: Atom Economy Comparison of Synthetic Routes

| Route | Key Steps | Starting Materials | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | Theoretical Atom Economy (%) |

| "Boots-style" (Hypothetical) | 1. Friedel-Crafts Acylation2. Darzens Condensation3. Hydrolysis & Decarboxylation4. Reduction5. Chlorination6. Grignard & Carboxylation | sec-Butylbenzene, Acetyl chloride, Chloroacetate, etc. | >500 (sum of all steps) | 206.28 | ~40% |

| "BHC-style" (Catalytic) | 1. Friedel-Crafts Acylation2. Hydrogenation3. Carbonylation | sec-Butylbenzene, Acetic anhydride, H₂, CO | 134.22 + 102.09 + 2.02 + 28.01 = 266.34 | 206.28 | 77.4% |

Note: The "Boots-style" reactant mass is an estimation based on the known process for ibuprofen. The BHC-style calculation assumes full incorporation of key reactants.

The BHC-style catalytic route is superior not only in atom economy but also in reducing energy consumption and the use of hazardous materials, making it the preferred method for sustainable production. primescholars.com

Enantioselective Synthesis of this compound and its Chiral Analogs

Like other profens, this compound is a chiral molecule existing as two enantiomers (R and S). Enantioselective synthesis, which produces a single desired enantiomer, is of great importance. Several strategies can be employed to achieve this.

One of the most effective methods is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, 2-(4-(1-methylpropyl)phenyl)acrylic acid can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This reaction can provide high yields and excellent enantiomeric excess (ee) of the desired enantiomer.

Another approach involves the use of chiral auxiliaries. A chiral alcohol can be esterified with the racemic acid. The resulting diastereomers can be separated by crystallization or chromatography, followed by hydrolysis to release the desired enantiomer.

Kinetic resolution is also a viable option. This method involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, allowing the unreacted enantiomer to be isolated. For example, lipase-catalyzed esterification in an organic solvent can selectively convert one enantiomer to its ester, leaving the other enantiomer in high enantiomeric purity.

Elucidating Molecular Mechanisms of 2 4 1 Methylpropyl Phenyl Propanoic Acid Beyond Classical Targets

Investigation of Non-Cyclooxygenase Molecular Targets of 2-(4-(1-Methylpropyl)phenyl)propanoic acid

While the primary mechanism of action for many propanoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, research has begun to explore alternative molecular targets that may contribute to their broader pharmacological profiles. This section investigates the effects of this compound, a structural isomer of ibuprofen (B1674241) also known as ibuprofen impurity O, on various non-COX pathways. It is important to note that specific research on this particular isomer is limited in the scientific literature.

Leukotrienes are pro-inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. mdpi.com Inhibition of this pathway is a key target for anti-inflammatory therapies. nih.gov However, specific studies detailing the direct inhibitory effects of this compound on leukotriene production or its influence on leukocyte functions, such as chemotaxis and degranulation, are not extensively documented in publicly available research.

Inflammatory responses are heavily regulated by cytokines and transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov The activation of these pathways leads to the production of numerous inflammatory mediators. nih.gov Currently, there is a lack of specific research investigating the direct modulatory role of this compound on specific cytokine pathways or its ability to inhibit transcription factors such as NF-κB.

Mitogen-activated protein (MAP) kinases are a family of signaling proteins that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. nih.gov Nuclear receptors are ligand-activated transcription factors that play crucial roles in metabolism and inflammation, with examples including peroxisome proliferator-activated receptors (PPARs) and the pregnane (B1235032) X receptor (PXR). mdpi.com Direct evidence and detailed studies on the specific interactions between this compound and various MAP kinase cascades or its binding affinity and functional modulation of nuclear receptors are not well-established in the current scientific literature.

Anandamide (B1667382) is an endogenous cannabinoid neurotransmitter that is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH). nih.govnih.gov Inhibition of FAAH can increase anandamide levels, leading to various physiological effects. nih.govnih.gov There is currently a gap in the research literature regarding the influence of this compound on the biosynthesis of anandamide or its potential inhibitory activity against FAAH.

Heat shock proteins (HSPs) function as molecular chaperones, playing a critical role in maintaining protein homeostasis, particularly under conditions of cellular stress. nih.gov Some small molecules can induce the expression of HSPs, which can have cytoprotective effects. nih.gov The potential for this compound to bind to or modulate the activity or expression of heat shock proteins, such as HSP70 or HSP90, has not been a significant focus of published research.

Molecular Interactions with Specific Biological Macromolecules (e.g., Aβ Peptides, Viral Proteases)

Beyond intracellular signaling pathways, direct interactions with other macromolecules represent another facet of a compound's molecular mechanism.

Research into the interaction of this compound with viral proteases, such as the main protease (Mpro) of coronaviruses, is not currently available. nih.gov

However, studies have been conducted on its close structural isomer, 2-[4-(2-methylpropyl)phenyl]propanoic acid (ibuprofen), regarding its interaction with amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov These peptides aggregate to form plaques in the brain. nih.govmdpi.com Research has shown that therapeutic levels of ibuprofen can enhance the affinity of human serum albumin (HSA), a natural depot for Aβ, for monomeric Aβ peptides. nih.gov This enhanced binding leads to a greater suppression of Aβ fibrillation by HSA. nih.gov The interaction is characterized by a notable decrease in the dissociation constant (Kd), primarily due to a slower dissociation of the HSA-Aβ complex. nih.gov

Table 1: Effect of Ibuprofen on the Affinity of Human Serum Albumin (HSA) for Amyloid-β (Aβ) Peptides

| Aβ Peptide Variant | Condition | Dissociation Constant (Kd) in µM | Fold Decrease in Kd with Ibuprofen |

| Aβ40 | HSA alone | 1.8 ± 0.2 | - |

| Aβ40 | HSA + 100 µM Ibuprofen | 0.6 ± 0.1 | 3.0 |

| Aβ42 | HSA alone | 2.5 ± 0.3 | - |

| Aβ42 | HSA + 100 µM Ibuprofen | 0.5 ± 0.1 | 5.0 |

Structure Activity Relationship Sar Studies and Rational Design of 2 4 1 Methylpropyl Phenyl Propanoic Acid Analogs

Conformational Analysis and Structural Modifications of the 2-(4-(1-Methylpropyl)phenyl)propanoic acid Core

In the closely related compound ibuprofen (B1674241), which has an isobutyl group instead of a sec-butyl group, the dihedral angle between the propanoic acid and the benzene (B151609) ring is approximately 101.0°. missouri.edu The bond angle between the benzene ring and the propanoic acid is about 120.3°, and the angle between the benzene and the alkyl side chain is about 120.9°. missouri.edu These structural parameters define the molecule's three-dimensional shape. SAR studies often begin by modifying this core. Key areas for structural modification include the acidic carboxyl group, the aromatic phenyl ring, and the hydrophobic alkyl (sec-butyl) moiety to investigate their respective contributions to the molecule's activity.

Design and Synthesis of Novel this compound Derivatives

The rational design and synthesis of new derivatives aim to enhance desired properties by altering the parent molecule's structure. This can involve making the structure more rigid to improve binding specificity or modifying functional groups to introduce new interactions with a target.

One strategy in drug design is to create rigidified analogs of a flexible parent molecule. Increased rigidity can lock the molecule into a biologically active conformation, potentially increasing its potency and specificity. "Neoprofen" is a prime example of this concept, designed as a rigid analog of the 2-(4-alkylphenyl)propanoic acid scaffold. nih.govresearchgate.net In Neoprofen, the flexible isobutyl side chain of the related compound ibuprofen is replaced with a compact and rigid 3,4-neopentylene ring fused to the benzene ring. nih.govresearchgate.net

The central hypothesis behind this design is that the neopentylene ring provides a rigid and topologically unique hydrophobic anchor that alters biomolecular interactions compared to more conformationally flexible analogs. researchgate.netlookchem.com The synthesis of Neoprofen is a multi-step process, one route of which involves a rhodium-catalyzed intramolecular [4 + 2] formal Diels-Alder reaction to construct the key indane structure, which is then further oxidized to yield the final product. nih.gov This approach exemplifies a synthetic methodology for strategically altering the 3-D topology of pharmaceutical compounds. nih.govrsc.org

Modifying the primary functional groups of the 2-(4-alkylphenyl)propanoic acid structure is a common strategy to create novel derivatives. Research has been conducted on analogs where the para-substituent on the aryl ring is altered. For instance, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives has been synthesized and characterized. nih.govresearchgate.net In this work, the methyl group of 2-(4-methylphenyl)propionic acid was functionalized to link various heterocyclic moieties via a thioether bond. nih.gov This approach effectively modifies the group analogous to the sec-butyl or isobutyl moiety, allowing for an exploration of how different substituents in this position affect biological activity. nih.gov

Below is a table of selected novel derivatives synthesized to probe these structure-activity relationships. nih.gov

| Compound ID | Modification at the Aryl Moiety (para-position) |

| 6d | 2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid |

| 6i | 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid |

| 6l | 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid |

These modifications introduce significant changes to the size, polarity, and hydrogen-bonding potential of the side chain, leading to varied interactions with biological targets. nih.gov

Computational Approaches in SAR Elucidation for this compound Analogs

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound analogs. These methods can model how different structural modifications affect the interaction of a molecule with its target protein, guiding the design of more effective compounds.

Molecular docking is a frequently used technique. For example, computational modeling was employed to guide the design of Neoprofen by overlaying it with its parent compound in the cyclooxygenase-2 (COX-2) enzyme binding pocket. lookchem.com These models showed that while the carboxylic acid group of both compounds can form a crucial salt bridge with an arginine residue (Arg120) in the active site, the more rigid and compact neopentylene ring of Neoprofen does not extend as deeply into a nearby hydrophobic pocket as the flexible isobutyl group. lookchem.com This difference in binding mode, predicted by computational analysis, helps explain potential differences in biological activity.

Similarly, docking studies were used to analyze the binding of novel 2-(4-substitutedmethylphenyl)propionic acid derivatives with the COX-1 enzyme, revealing a strong predicted binding profile for the most active compounds. nih.govresearchgate.net Other computational methods, such as molecular dynamics simulations and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) analysis, have also been applied to related propanoic acid derivatives to further investigate their binding modes and affinity for their biological targets. nih.gov

Computational Chemistry and in Silico Modeling of 2 4 1 Methylpropyl Phenyl Propanoic Acid

Molecular Docking Studies of 2-(4-(1-Methylpropyl)phenyl)propanoic acid with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein's active site.

Despite the common application of this technique to related compounds like ibuprofen (B1674241) to study its interaction with cyclooxygenase (COX) enzymes, no specific molecular docking studies were found for this compound.

Protein-Ligand Binding Affinity Predictions

Predicting the binding affinity between a ligand and a protein is a critical step in drug discovery, helping to quantify the strength of their interaction. nih.gov Computational methods are frequently employed to estimate this value (e.g., in kcal/mol).

There are no published studies that provide protein-ligand binding affinity predictions for this compound with any biological target. Therefore, a data table of binding affinities cannot be generated.

Identification of Key Binding Residues and Interaction Patterns

Molecular docking simulations also serve to identify the specific amino acid residues within a protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for understanding the mechanism of action.

As no docking studies for this compound have been published, there is no data available identifying key binding residues or its specific interaction patterns with any biological targets.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov This technique is used to study the conformational stability of a ligand within a protein's binding site and to observe the dynamics of their interaction, offering a more realistic representation than static docking models.

A review of scientific literature yielded no molecular dynamics simulation studies specifically investigating this compound. Research in this area has focused on related molecules, such as ibuprofen, to understand their behavior in different environments or when bound to biological targets. nih.govucl.ac.uk

Quantum Chemical Calculations (DFT, QM/MM) for Electronic Structure and Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into molecular structure, reactivity, and the nature of intermolecular interactions at a subatomic level.

No dedicated quantum chemical calculation studies for this compound were identified. Consequently, data on its electronic structure, orbital energies (HOMO/LUMO), or detailed interaction energies derived from these methods are not available.

In Silico Screening and Design of this compound Derivatives

In silico screening involves using computational methods to search large databases of compounds to identify those that are most likely to bind to a drug target. Furthermore, computational chemistry is often used to design novel derivatives of a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties. mdpi.comnih.gov

There is no evidence in the literature of this compound being used as a scaffold for in silico screening or for the rational design of new derivatives. Research efforts in this area have concentrated on modifying the parent ibuprofen structure to develop new potential therapeutic agents. ijpsr.comnih.gov

Prodrug Strategies and Advanced Delivery Systems for 2 4 1 Methylpropyl Phenyl Propanoic Acid

Molecular Design and Synthesis of 2-(4-(1-Methylpropyl)phenyl)propanoic acid Prodrugs

Prodrug design is a key strategy to overcome limitations of a parent drug molecule, such as poor water solubility. This involves the chemical modification of the active compound to create a new molecule (the prodrug) that reverts to the active form within the body. For a compound like this compound, the carboxylic acid group is a primary target for such modifications.

Strategies for Enhanced Solubility and Biopharmaceutical Properties

The primary challenge associated with profen drugs, including ibuprofen (B1674241) and its isomers, is their low water solubility, which can limit formulation options and affect bioavailability. The carboxylic acid group is a key determinant of this property. researchgate.net Prodrug strategies aim to temporarily mask this polar group, typically through esterification, to create derivatives with improved characteristics.

Table 1: Prodrug Strategies for Profen-type Molecules

| Strategy | Moiety Attached | Target Functional Group | Desired Outcome |

|---|---|---|---|

| Esterification | Erythritol | Carboxylic Acid | Enhanced water solubility |

Enzyme-Catalyzed Prodrug Synthesis

The synthesis of these prodrug esters can be efficiently and selectively achieved using biocatalysis, which offers advantages over traditional chemical methods by providing high selectivity and operating under milder conditions. researchgate.net Lipases are particularly well-suited for this purpose.

Research on ibuprofen has demonstrated the successful use of immobilized lipases for esterification reactions. For instance, Candida antarctica lipase (B570770) B (CalB) has been used to catalyze the esterification of ibuprofen with erythritol, achieving high conversion rates. researchgate.netmdpi.com Similarly, immobilized Rhizomucor miehei lipase has been employed for the enantioselective solventless esterification of (S)-ibuprofen with glycerol. researchgate.netmdpi.com These enzymatic processes highlight a green chemistry approach to prodrug synthesis, avoiding harsh reagents and complex purification steps. researchgate.net The one-pot conversion of carboxylic acids into amides via lipase catalysis represents another versatile enzymatic strategy. conicet.gov.ar

Table 2: Enzyme-Catalyzed Synthesis of Ibuprofen Prodrugs

| Enzyme | Substrates | Prodrug Type | Reported Conversion | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CalB) | Ibuprofen, Erythritol | Ester | 82% ± 4% | researchgate.netmdpi.com |

| Rhizomucor miehei lipase | (S)-Ibuprofen, Glycerol | Ester | 83% ± 5% | researchgate.netmdpi.com |

Material Science Aspects of this compound Delivery Systems

Beyond molecular modification, advanced delivery systems engineered from various materials offer another powerful avenue to improve the delivery of poorly soluble compounds. These systems act as carriers, encapsulating the drug molecule and modifying its release profile and interaction with the biological environment.

Mesoporous Silica (B1680970) Materials as Carriers

Mesoporous silica materials, such as MCM-41, have emerged as promising carriers for drug delivery. nih.gov These materials are characterized by a large surface area, high pore volume, and a structure of hexagonally organized channels with a very narrow pore size distribution. nih.gov The molecular size of a compound like this compound is suitable for inclusion within these mesopores. nih.gov

The loading of the drug into the silica matrix can be achieved through methods like adsorption from various solvents or successive impregnations. nih.gov Studies with ibuprofen have shown that an impregnation procedure significantly improves the amount of drug loaded into the MCM-41 structure. nih.gov The release of the drug from these carriers can be evaluated in simulated biological fluids, with research showing up to 100% release over the course of in vitro experiments, demonstrating their potential for controlled delivery systems. nih.gov

Carbon-Based Nanomaterials (e.g., Graphene, Fullerenes, Carbon Nanotubes) as Carriers

Carbon-based nanomaterials (CNMs), including graphene, fullerenes, and carbon nanotubes (CNTs), represent a versatile class of materials for biomedical applications. mdpi.comnih.gov Their unique properties, such as an exceptionally large specific surface area, high mechanical strength, and the ability to be readily functionalized, make them attractive candidates for drug delivery. mdpi.comnih.govnih.gov

These materials can be functionalized either covalently or non-covalently with various bioactive molecules, including small-molecule drugs. mdpi.com The surfaces of CNTs and the planes of graphene can be modified to attach drug molecules through cleavable bonds, allowing for controlled release. mdpi.com Furthermore, their nanoscale dimensions and ability to penetrate cells could potentially enhance the cellular uptake of therapeutic agents like this compound. mdpi.com While specific applications for this compound have not been detailed, the general principles of CNM-based delivery suggest they could serve as a viable platform for its transport and release. mdpi.comnih.gov

Polymer-Conjugated Systems and Nanomicelles

Polymer-based systems offer a highly tunable platform for drug delivery. One advanced approach involves creating polymer-drug conjugates that can self-assemble into nanomicelles. frontiersin.org Nanomicelles are core-shell structures formed in aqueous solution from amphiphilic block copolymers. nih.govnih.gov The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides colloidal stability and shields the drug from the external environment. nih.govnih.govencyclopedia.pub

A relevant example is the development of an ibuprofen-conjugated diblock polymer (POVI) synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. frontiersin.org In this system, ibuprofen itself forms the hydrophobic block of the polymer. This amphiphilic polymer can self-assemble into stable nanomicelles that not only deliver ibuprofen but can also encapsulate other hydrophobic chemotherapeutic drugs, such as doxorubicin, in their core. frontiersin.org This dual-functional carrier demonstrates how a profen molecule can be integrated directly into the delivery vehicle, creating a prodrug and a carrier simultaneously. frontiersin.org Such systems can enhance drug solubility, provide sustained release, and improve antitumor activity in vivo. frontiersin.org

Table 3: Characteristics of an Ibuprofen-Based Nanomicellar Carrier

| System | Polymer Composition | Synthesis Method | Function | Key Findings |

|---|

Chitosan (B1678972) and Diatomite Composites

While scientific literature extensively covers various formulations for this compound, specific research on the use of combined chitosan and diatomite composites for its delivery is not prominently documented. However, the characteristics of this composite have been investigated for structurally similar NSAIDs, such as ibuprofen, offering insights into its potential as a carrier system.

Chitosan/diatomite nanocomposites are recognized as highly porous structures with enhanced physicochemical properties suitable for drug delivery. nih.govnih.govacs.org The integration of chitosan, a biocompatible and biodegradable biopolymer, with diatomite, a natural porous silica material, results in a composite with a significantly larger surface area and pore diameter compared to diatomite alone. acs.org This enhanced structure is advantageous for achieving high drug loading capacity. nih.govacs.org Studies on analogous compounds have shown that loading is a spontaneous and favorable process, governed primarily by physical mechanisms. nih.govresearchgate.net The composite material demonstrates a promising extended-release profile, which can be modulated by adjusting the ratio of integrated chitosan. nih.gov

Table 1: Physicochemical Properties of Diatomite vs. Chitosan/Datomite Composite (Based on studies with analogous compounds)

| Property | Diatomite (DI) | Chitosan/Diatomite (CS/D) | Reference |

|---|---|---|---|

| Surface Area | 117.7 m²/g | 162.4 m²/g | acs.org |

| Pore Diameter | 5.41 nm | 5.83 nm | acs.org |

| Loading Capacity (for Ibuprofen) | 440.4 mg/g | 562.6 mg/g | nih.govnih.gov |

Controlled Release Mechanisms from Advanced Delivery Systems

The release of this compound from advanced delivery systems, particularly those based on chitosan, is a well-studied area. Chitosan microspheres and nanoparticles have been developed to provide controlled, sustained release, thereby overcoming challenges associated with the drug's short biological half-life. scielo.bracs.org

The release mechanism is often biphasic, characterized by an initial, relatively rapid release followed by a prolonged, slower release phase. nih.govpharmaexcipients.com The initial burst is typically attributed to the drug adsorbed on the surface of the polymeric carrier. nih.gov The subsequent sustained release is governed by the diffusion of the drug encapsulated within the polymer matrix. nih.govnih.gov

Several factors influence the rate of release from these chitosan-based systems:

Polymer Concentration and Molecular Weight: An increase in the concentration and molecular weight of chitosan leads to a decrease in the drug release rate. scielo.br This is due to the formation of a denser polymer matrix, which hinders drug diffusion.

Cross-linking: The use and concentration of cross-linking agents, such as sodium tripolyphosphate (TPP), significantly impact the release profile. scielo.brscielo.br Higher concentrations of the cross-linker result in a more rigid structure, thereby slowing down drug release. scielo.br

Drug-to-Polymer Ratio: The ratio of this compound to chitosan in the formulation affects both the encapsulation efficiency and the release kinetics. scielo.br

Additives: The incorporation of other components, such as graphene oxide in chitosan nanoparticles, can make the drug release more sustained and controlled. pharmaexcipients.com

In vitro release studies of this compound from chitosan microspheres often show compatibility with Higuchi kinetics, indicating that the release is primarily controlled by diffusion from a heterogeneous matrix. scielo.br In other systems, such as chitosan-coated solid lipid nanoparticles, the release follows a non-Fickian anomalous diffusion pattern. acs.org

Table 2: Release Characteristics of this compound from Chitosan-Based Systems

| Delivery System | Release Profile | Key Influencing Factors | Kinetic Model | Reference |

|---|---|---|---|---|

| Chitosan Microspheres (Spray-dried) | Biphasic: Fast release for ~4h (55%), complete release by 48h | Drug adsorption on surface, diffusion from matrix | Not specified | nih.gov |

| Chitosan Microspheres (Ionotropic gelation) | Sustained release, rate decreases with higher polymer MW/concentration | Polymer MW, polymer concentration, TPP concentration | Higuchi kinetics | scielo.br |

| Chitosan-Graphene Oxide Nanoparticles | Biphasic: Initial fast release followed by sustained release | CS/GO ratio, drug/polymer ratio, cross-linker concentration | Not specified | pharmaexcipients.com |

| Chitosan-Coated Solid Lipid Nanoparticles | Sustained, retarded release compared to uncoated SLNs | Chitosan coating concentration | Non-Fickian anomalous diffusion | acs.org |

The interaction between the drug and the polymer matrix is crucial for encapsulation and controlled release. Molecular modeling studies have shown that stable complexes can form through hydrogen bonding between the hydroxyl group of the this compound molecule and the hydroxyl groups of chitosan. nih.govresearchgate.net This interaction is fundamental to the successful formulation of controlled-release systems. nih.gov

Environmental Chemistry and Ecotoxicological Research of 2 4 1 Methylpropyl Phenyl Propanoic Acid

Environmental Occurrence and Distribution of 2-(4-(1-Methylpropyl)phenyl)propanoic acid in Aquatic Environments

As a widely consumed pharmaceutical, this compound and its metabolites are continuously introduced into aquatic ecosystems through various pathways, primarily via the effluents from wastewater treatment plants (WWTPs). mdpi.comoaepublish.com Its chemical stability and low biodegradability contribute to its persistence in water systems. researchgate.netnanogap.es

This compound is one of the most frequently detected non-steroidal anti-inflammatory drugs (NSAIDs) in aquatic environments globally. oaepublish.commdpi.com Studies have documented its presence in WWTP influents, effluents, surface waters (rivers and lakes), and even groundwater and drinking water. mdpi.comnih.govresearchgate.net Conventional WWTPs are often not equipped to completely remove this compound, leading to its release into receiving water bodies. mdpi.comoaepublish.com Removal rates in most modern WWTPs are approximately 90%, yet trace concentrations still persist. mdpi.com

Concentrations can vary significantly, ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L), depending on factors like population density, pharmaceutical consumption, and the efficiency of wastewater treatment. oaepublish.comnih.gov For instance, concentrations in WWTP effluents have been reported to vary between 1 and 21,000 ng/L. oaepublish.com In surface waters, concentrations have been detected up to 431.7 ng/L in river basins. nih.gov Transformation products, such as 1-hydroxyibuprofen and 2-hydroxyibuprofen (B1664085), are also found in wastewater influents at concentrations of 1091 ± 814 ng/L and 7768 ± 2693 ng/L, respectively. nih.gov

| Location | Water Body Type | Concentration Range |

|---|---|---|

| Bosnia, China, Croatia, Greece, Herzegovina, Korea, Serbia, Sweden, Switzerland, UK | Wastewater Treatment Plants | 0.004–603 µg/L nih.gov |

| Canada | Wastewater | 45 µg/L nih.gov |

| Pakistan | Wastewater | 703–1673 µg/L nih.gov |

| Canada | Surface Waters | 0.98 µg/L (average) nih.gov |

| France | Surface Waters | 8.0 µg/L (average) nih.gov |

| China | Surface Waters | 1417 µg/L (average) nih.gov |

| Wenyu River basin, China | Surface Water & WWTP Effluents | up to 431.7 ng/L nih.gov |

| Pasig River, Philippines | River Water | 60 ± 3 to 276 ± 15 ng/L researchgate.net |

The presence of this compound in aquatic systems is a global issue, with detection reported in more than 70 countries across all continents. oaepublish.com Monitoring studies have confirmed its presence in rivers in Europe, North America, and Asia. nih.govresearchgate.netnso-journal.org The highest concentrations are often found in areas with high population density, significant pharmaceutical production, and inadequate wastewater treatment infrastructure. oaepublish.com

Geographic distribution is influenced by socioeconomic factors, such as pharmaceutical consumption patterns, and environmental factors like climate, which can affect water flow and biotransformation rates. nso-journal.org For example, high concentrations have been recorded in countries like China, Brazil, and Pakistan. oaepublish.com In a study of US streams, the compound was found in approximately 10% of the streams sampled. ethz.ch Its widespread detection highlights the global scale of pharmaceutical contamination in freshwater ecosystems. nso-journal.orgncert.nic.in

Environmental Fate and Degradation Pathways of this compound

Understanding the environmental fate of this compound is crucial for assessing its ecological risk. Its persistence is influenced by various biotic and abiotic degradation processes. researchgate.net While it shows some level of degradation, its continuous input into the environment can lead to pseudo-persistence. oaepublish.com In water-sediment systems, the half-life of the racemic mixture has been observed to increase from 5.8 to 10.1 days in the sediment. nih.gov

Microorganisms play a critical role in the natural attenuation of this compound in the environment. mdpi.com Several bacterial species have been identified that can utilize this compound as a sole source of carbon and energy, effectively degrading it. mdpi.commdpi.combohrium.com

Identified bacterial degraders include:

Achromobacter spanius : Strain S11 demonstrated a degradation efficiency of 91.18% after 72 hours and 95.7% after 144 hours. mdpi.combohrium.com

Sphingomonas sp. : Strain Ibu-2 can use the compound as its sole carbon and energy source. ethz.chmdpi.com

Bacillus thuringiensis : Strain B1 has been shown to degrade the compound through a distinct pathway involving hydroxylation. mdpi.comresearchgate.netnih.gov

Pseudomonas citronellolis : A consortium of three strains (RW422, RW423, and RW424) isolated from a WWTP was capable of mineralizing the compound. nih.govresearchgate.netnih.gov

Patulibacter sp. : Strain I11 has been studied for its degradation capabilities. mdpi.com

Klebsiella pneumoniae and Mycolicibacterium aubagnense : These novel strains have been identified as promising candidates for bioremediation due to their significant removal efficiencies. nih.gov

The biodegradation of this compound by bacteria involves a series of enzymatic reactions. The specific pathways can differ between species, but they generally begin with oxidation steps. mdpi.commdpi.com

A common initial step is hydroxylation, catalyzed by monooxygenase and dioxygenase enzymes, leading to the formation of hydroxylated metabolites. mdpi.combohrium.comresearchgate.net In many pathways, a key step involves the attachment of Coenzyme A, catalyzed by an acyl-CoA synthase or ligase. ethz.chresearchgate.net This is often followed by dioxygenation and cleavage of the aromatic ring. ethz.chnih.gov

For example, in Sphingomonas sp. strain Ibu-2, the pathway starts with the transfer of Coenzyme A to the molecule. A dioxygenase then forms a cis-diol, which is subsequently cleaved by a thiolase to produce isobutylcatechol and propionyl-CoA. ethz.ch In Bacillus thuringiensis B1, the degradation proceeds through hydroxylation of both the aromatic ring and the aliphatic chain. mdpi.comresearchgate.netnih.gov The highest enzymatic activities recorded in Achromobacter spanius S11 were for catechol 1,2-dioxygenase and laccase. mdpi.combohrium.com

| Metabolite | Enzyme(s) Involved | Bacterial Species |

|---|---|---|

| 1-hydroxyibuprofen, 2-hydroxyibuprofen mdpi.comresearchgate.net | Monooxygenase, Aliphatic monooxygenase mdpi.comresearchgate.net | Achromobacter spanius, Bacillus thuringiensis mdpi.comresearchgate.net |

| Carboxyibuprofen researchgate.net | - | Pseudoxanthomonas sp. researchgate.net |

| Trihydroxy ibuprofen (B1674241) mdpi.com | Monooxygenases, Dehydrogenases mdpi.com | Achromobacter spanius mdpi.com |

| Isobutylcatechol ethz.ch | Thiolase ethz.ch | Sphingomonas sp. ethz.ch |

| 2-(4-hydroxyphenyl) propanoic acid mdpi.comresearchgate.net | Acyl-CoA synthase/thiolase researchgate.net | Bacillus thuringiensis mdpi.comresearchgate.net |

| 1,4-hydroquinone, 2-hydroxyquinol mdpi.comresearchgate.net | Hydroquinone monooxygenase, Hydroxyquinol 1,2-dioxygenase mdpi.comresearchgate.net | Bacillus thuringiensis mdpi.comresearchgate.net |

Given the ability of specific microorganisms to degrade this compound, bioremediation has emerged as a cost-effective and environmentally sustainable strategy for its removal from contaminated water. mdpi.comnih.gov These biological methods are considered promising alternatives to physical and chemical treatments. mdpi.com

A key strategy is bioaugmentation, which involves introducing specialized microbial strains or consortia into WWTPs to enhance the degradation of persistent pollutants. nih.gov The isolation and characterization of novel bacterial strains with high degradation efficiency, such as Achromobacter spanius S11 or the consortium of Pseudomonas citronellolis, are essential for developing effective bioaugmentation technologies. mdpi.combohrium.comnih.govresearchgate.net Research is focused on identifying the optimal conditions (e.g., pH, temperature, presence of co-contaminants) to maximize the microbial activity of these strains in real-world environmental settings, with the goal of scaling up these technologies for use in WWTPs. mdpi.commdpi.com

Chemical Oxidation Processes (e.g., Ozonation, Fenton Reactions)

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of persistent pharmaceutical compounds in aqueous environments. aip.org These processes utilize highly reactive species, most notably hydroxyl radicals (•OH), to chemically transform organic pollutants into less complex, and often less harmful, substances. aip.orgresearchgate.net

Ozonation has proven to be an efficient method for the transformation of ibuprofen. tandfonline.com Studies have demonstrated that under optimal conditions (e.g., pH 9), degradation values of 99% can be achieved. nih.gov The reaction proceeds primarily through an indirect mechanism involving hydroxyl radicals, leading to the formation of various transformation products. tandfonline.com Common reactions include hydroxylation and the oxidation of alcohol groups to form ketones. tandfonline.com Ten different ozonation products have been identified for ibuprofen, with the major product being an isomer with an additional ketone group. tandfonline.comtandfonline.com While transformation of the parent compound is high, complete mineralization (conversion to CO2 and H2O) is not always achieved during the process. nih.gov

Fenton and photo-Fenton reactions are other effective AOPs for the degradation of this compound. The Fenton process involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺). nih.gov The photo-Fenton process enhances this reaction with the use of UV-Vis light. This process has been shown to promote both hydroxylation and decarboxylation of the ibuprofen molecule, resulting in a total organic carbon (TOC) depletion of 40%. nih.gov The electro-Fenton process, an electrochemical AOP, has also been successfully implemented, achieving up to 83.88% chemical oxygen demand (COD) removal under optimized conditions. aip.org

Photodegradation Mechanisms and Transformation Products

Photodegradation is a key environmental process that contributes to the natural attenuation of pharmaceutical compounds. The photodegradation of this compound and its isomers can occur through various mechanisms, including photocatalysis. One of the most studied photocatalytic processes involves titanium dioxide (TiO₂). nih.gov

In the presence of a TiO₂ photocatalyst and UV irradiation, the compound undergoes degradation. The mechanism involves the generation of highly reactive hydroxyl radicals which attack the parent molecule. nih.gov Research has shown that this attack occurs at both the propionic acid and the isobutyl/methylpropyl substituent. nih.gov This leads to the formation of several transformation products. Following a marked decrease in the parent compound's concentration, new photoproducts appear. nih.gov

The primary transformation products identified during the TiO₂ photocatalysis of ibuprofen are detailed in the table below. nih.gov

| Transformation Product Name | Chemical Formula | Proposed Formation Pathway |

|---|---|---|

| 2-[4-(1-hydroxyisobutyl) phenyl] propionic acid | C₁₃H₁₈O₃ | Hydroxyl radical attack on the isobutyl substituent |

| 4-(1-hydroxy isobutyl) acetophenone | C₁₂H₁₆O₂ | Hydroxyl radical attack and subsequent transformation |

Sorption and Transport in Environmental Matrices (e.g., Soils, Sediments)

The fate and transport of this compound in the environment are significantly influenced by its interaction with solid matrices like soils and sediments. Sorption, the process of a chemical binding to soil or sediment particles, governs its mobility and bioavailability. For ionizable organic compounds like this propanoic acid derivative, soil pH is a critical factor controlling sorption. tandfonline.com

The compound is an acid, meaning its speciation changes with pH. At low pH, it exists predominantly in its neutral, protonated form, while at higher pH, it deprotonates to become negatively charged. tandfonline.com Research on ibuprofen has shown that its sorption to soil increases with decreasing pH. tandfonline.com The neutral form has a greater tendency to partition to soil organic matter compared to the more water-soluble anionic form. Consequently, the compound is expected to be more mobile in alkaline soils and less mobile in acidic soils. tandfonline.com Temperature also affects sorption; studies have shown that as temperature increases, the sorption of ibuprofen decreases, indicating an exothermic process. tandfonline.com

The table below illustrates the effect of pH on the soil-water distribution coefficient (Kd), a measure of sorption. tandfonline.com

| Soil pH | Distribution Coefficient (Kd) [L/kg] | Implication for Mobility |

|---|---|---|

| 4.0 | 1.30 | Lower mobility |

| 8.0 | 0.42 | Higher mobility |

Ecotoxicological Mechanisms and Effects on Non-Human Organisms

The presence of this compound and its isomers in aquatic ecosystems can lead to adverse effects on a variety of non-human organisms. nih.gov Even at the low concentrations typically found in the environment (in the μg/L range), prolonged exposure can result in chronic toxicity. nih.gov

Oxidative Stress Induction

One of the primary mechanisms of toxicity for many pharmaceuticals in aquatic organisms is the induction of oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. nih.gov

Exposure to ibuprofen has been shown to cause oxidative stress in several aquatic species. For instance, studies on the freshwater fish Oncorhynchus mykiss (rainbow trout) revealed that exposure led to increased oxidative stress in the kidneys. nih.gov Other research has documented alterations in the activity of key antioxidant enzymes, such as glutathione (B108866) peroxidase (GPx), and changes in the concentration of glutathione (GSH), a vital antioxidant molecule, in organisms exposed to the compound. researchgate.net

Genotoxic and Cytotoxic Effects

Research has indicated that this compound and its isomers can exert genotoxic (damaging to DNA) and cytotoxic (damaging to cells) effects. nih.govnih.gov Genotoxicity is a significant concern as it can lead to mutations and long-term adverse health outcomes for affected organisms.

A study on the fish Oreochromis niloticus (Tilapia) demonstrated that exposure to environmentally relevant concentrations of ibuprofen (300 ng/L) resulted in a statistically significant increase in the frequency of micronuclei in their red blood cells. researchgate.net The micronucleus test is a standard assay for detecting genotoxic damage. researchgate.net These findings suggest that the compound poses an environmental risk, with the potential to damage genetic material in aquatic life. researchgate.net In vitro studies on human liver cell lines (THLE-2 and HEP-G2) have also been conducted to assess cytotoxicity. While ibuprofen was found to be the least toxic compared to other propionic acid derivatives tested, it still exhibited cytotoxic potential. aip.org

Biochemical and Physiological Alterations in Aquatic Biota

Exposure to this compound can lead to a wide range of biochemical and physiological alterations in aquatic organisms, affecting their health, development, and survival. researchgate.net Chronic exposure has been linked to various toxicological endpoints. nih.govresearchgate.net

In fish, observed effects include significant histopathological changes in vital organs. Deformities and damage have been documented in the gills, liver, and kidneys of species such as the African catfish (Clarias gariepinus). nih.gov Haematological parameters can also be affected, with reports of alterations in red blood cell (RBC) and white blood cell (WBC) counts, as well as haemoglobin (Hb) levels. researchgate.net Beyond fish, the compound has demonstrated toxicity to aquatic plants. In the freshwater plant Lemna minor (common duckweed), exposure to high concentrations resulted in progressive necrosis (tissue death), chlorosis (loss of chlorophyll), and a marked inhibition of biomass growth. copernicus.org

The following table summarizes some of the documented effects on aquatic organisms.

| Organism Type | Affected Species (Example) | Observed Effects |

|---|---|---|

| Fish | Clarias gariepinus | Histopathological deformities in gills, liver, and kidney. nih.gov |

| Fish | Cirrhinus mrigala | Alterations in blood parameters (RBC, WBC, Hb). researchgate.net |

| Fish | Oncorhynchus mykiss | Kidney hyalinosis, liver dystrophy and inflammation. nih.gov |

| Aquatic Plant | Lemna minor | Necrosis, chlorosis, inhibited biomass growth. copernicus.org |

Intergenerational Effects of this compound Exposure

The environmental presence of this compound, commonly known as ibuprofen, raises concerns about its long-term impact on aquatic ecosystems. Research has extended beyond acute toxicity to investigate intergenerational effects, where the consequences of exposure in one generation are observed in subsequent, unexposed generations. nih.gov Studies on aquatic invertebrates, such as the water flea Daphnia magna, have revealed that exposure to this compound can lead to significant physiological and reproductive changes that persist across generations. nih.govresearchgate.net

Chronic and transgenerational exposure scenarios have demonstrated notable alterations in key enzyme activities in Daphnia magna. researchgate.net For instance, exposure to this compound has been shown to affect enzymes like alkaline and acid phosphatases, lipase (B570770), peptidase, β-galactosidase, and glutathione-S-transferase. researchgate.net Changes observed in the first generation of exposed organisms were reportedly enhanced in the second generation, indicating a cumulative or persistent impact. nih.govresearchgate.net However, studies have also noted that a third "recovery" generation, raised in a clean environment, did not exhibit these enzymatic changes, suggesting a potential for recovery once the stressor is removed. nih.gov

Beyond enzymatic activity, intergenerational exposure has been linked to developmental and reproductive abnormalities. In Daphnia magna, even low concentrations have resulted in the production of abnormal offspring, with the percentage of individuals producing malformed neonates increasing significantly over multiple generations. nih.gov Observed abnormalities have included undeveloped embryos, neonates with missing eyes, and malformed antennules or carapaces, many of which are considered lethal. nih.gov Such findings underscore that environmentally relevant concentrations of this compound may have significant, lasting impacts on the health and population dynamics of aquatic invertebrates. nih.govresearchgate.net

In fish, while direct transgenerational studies on this specific compound are less common, the broader field of endocrine-disrupting chemicals shows that parental exposure can lead to adverse outcomes in unexposed offspring, including larval deformities, reduced growth and survival, and impaired immune function. nih.gov Research on zebrafish (Danio rerio) embryos exposed to this compound has shown negative effects on development, including heart edema and delayed hatching, suggesting a potential for lasting developmental impacts. mendelnet.cz These studies highlight the importance of considering multigenerational and transgenerational endpoints in evaluating the full ecological risk of pharmaceutical contaminants. nih.govnih.govmdpi.com

Table 1: Summary of Intergenerational Effects of this compound Exposure on Daphnia magna

| Endpoint Category | Observed Effect | Generational Impact | Source |

|---|---|---|---|

| Enzymatic Activity | Significant changes in alkaline phosphatase, acid phosphatase, lipase, peptidase, β-galactosidase, and glutathione-S-transferase. | Effects observed in F1 were enhanced in the F2 generation. F3 (recovery) generation showed reversion to control levels. | nih.govresearchgate.net |

| Reproduction | Decreased fecundity and delayed onset of reproduction. | Effects noted in chronically exposed F0 generation. | nih.govresearchgate.net |

| Developmental Abnormalities | Production of abnormal offspring, including undeveloped embryos, missing eyes, and malformed antennules and carapace. | Percentage of individuals with abnormal offspring increased from 20% in F1 to 80-90% in F5. | nih.gov |

| Feeding Rate | Reduced feeding rate in neonates and five-day-old daphnids. | Observed in the directly exposed generation (F0). | nih.govresearchgate.net |

Environmental Risk Assessment Methodologies (Excluding Human Risk)

Environmental Risk Assessment (ERA) for pharmaceuticals like this compound is a systematic process used to evaluate the potential adverse effects on ecosystems. nih.gov This process is crucial for understanding the impact of active pharmaceutical ingredients (APIs) that are continuously released into the environment, primarily through wastewater effluents. mendelnet.cz The ERA framework for non-human targets typically involves characterizing exposure and ecological effects.

The exposure assessment component aims to determine the Predicted Environmental Concentration (PEC) of the substance in various environmental compartments, such as water, sediment, and soil. nih.gov This can be achieved through direct measurement from environmental samples or through predictive modeling. nih.govresearchgate.net The effects assessment involves determining the concentration of the substance at which it causes no adverse effects on aquatic or terrestrial organisms, known as the Predicted No-Effect Concentration (PNEC). researchgate.net The risk is then characterized by comparing the PEC to the PNEC, often expressed as a Hazard Quotient (HQ) or Risk Quotient (RQ) (HQ = PEC/PNEC). researchgate.net An HQ value greater than one suggests a potential for environmental risk.

Methodologies for ERA are varied, but for pharmaceuticals, they often focus on aquatic ecosystems due to the primary release pathway via wastewater. researchgate.net Toxicity data from laboratory studies on representative organisms (e.g., algae, invertebrates like Daphnia, and fish) are used to derive the PNEC. nih.govmendelnet.czresearchgate.net These assessments must consider not only the parent compound but also its transformation products, which may have their own toxicological profiles. nih.govresearchgate.net

Fugacity Models for Environmental Behavior Prediction

Fugacity models are a cornerstone of predictive exposure assessment in ERA. nih.govulisboa.pt They are multimedia mass-balance models that describe how a chemical partitions between different environmental compartments (air, water, soil, sediment, biota) and its ultimate fate. ulisboa.ptresearchgate.net The central concept, fugacity (measured in Pascals), can be thought of as the "escaping tendency" of a chemical from a particular phase. ulisboa.pt When compartments are at equilibrium, their fugacities are equal.

These models exist in several levels of increasing complexity: ulisboa.ptcefic-lri.org

Level I: Assumes a closed, equilibrium system with no transport processes. It calculates the simple partitioning of a chemical.

Level II: Also assumes equilibrium but in an open system with advection (flow), allowing for chemical loss.

Level III: This is a steady-state, non-equilibrium model. It considers advection, degradation, and inter-compartmental transport rates. The results depend on the compartment into which the chemical is released. ulisboa.ptcefic-lri.org

Level IV: A non-steady-state (dynamic) model that can predict how concentrations change over time in response to varying emissions. ulisboa.pt

For assessing the environmental behavior of this compound, a Level III fugacity model is often employed. nih.govnih.govresearchgate.net Researchers use an updated version of the FATEMOD (Fate and Transport Exposure Model) to estimate concentrations in aquatic environments, such as lakes, receiving wastewater treatment plant effluent. nih.govresearchgate.net These models have shown good agreement between predicted and measured concentrations of the compound, typically in the nanogram to microgram per liter range. nih.govresearchgate.net The models can rationalize the effects of environmental variables like weather, lake dynamics, and photodegradation on the compound's persistence. nih.gov Simulation results suggest that under stratified lake conditions, the environmental degradation half-life of this compound can range from weeks to months. nih.govresearchgate.net

Table 2: Key Input Parameters for a Level III Fugacity Model for this compound

| Parameter Category | Specific Parameter | Description | Importance for the Model |

|---|---|---|---|

| Physicochemical Properties | Molar Mass | The mass of one mole of the substance (206.28 g/mol). wikipedia.org | Fundamental for all mass-based calculations. |

| Water Solubility | The maximum concentration that can dissolve in water. | Determines its concentration in the aqueous phase and partitioning behavior. | |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Influences partitioning between air and other compartments (e.g., water, soil). | |

| Partition Coefficients | Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) vs. water at equilibrium. | Indicates potential for bioaccumulation in organisms' fatty tissues. |

| Organic Carbon-Water Partition Coefficient (Koc) | Describes the tendency of the chemical to adsorb to organic matter in soil and sediment. | Crucial for predicting concentrations in soil and sediment. | |

| Degradation Rates | Half-life in Water | The time it takes for half of the chemical to be degraded in the water column. | A key parameter for determining persistence in aquatic systems. nih.gov |

| Half-life in Sediment/Soil | The time it takes for half of the chemical to be degraded in sediment or soil. | Determines persistence in solid environmental matrices. | |

| Environmental Scenario | Emission Rate | The amount of the chemical released into a specific compartment (e.g., water) per unit of time. | The primary driver of the predicted environmental concentrations. |

Table of Mentioned Compounds

| Common Name/Identifier | Systematic Name |

| This compound | 2-(4-butan-2-ylphenyl)propanoic acid |

| Ibuprofen | (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid |

| 1-Hydroxyibuprofen | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid |

| Indomethacin | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid |

| Ethinylestradiol | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

| Bifenthrin | (2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate |

| Trenbolone | (8S,13S,14S,17S)-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

| Levonorgestrel | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

| Perfluorooctanoic acid (PFOA) | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid |

| Perfluorooctanesulfonic acid (PFOS) | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid |

Advanced Analytical Methodologies for the Quantification and Characterization of 2 4 1 Methylpropyl Phenyl Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 2-(4-(1-methylpropyl)phenyl)propanoic acid from its parent compound and other related substances. The choice of technique depends on the analytical objective, whether it is for quantification, purity assessment, or isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prevalent methods for the analysis of non-volatile organic compounds like this compound. These techniques offer high resolution, sensitivity, and reproducibility.

Reversed-phase HPLC is the most common mode used for this analysis. It employs a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase, allowing for the effective separation of the target compound from Ibuprofen (B1674241) and other impurities based on differences in hydrophobicity. UPLC, utilizing smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. The detection is typically performed using ultraviolet (UV) spectrophotometry, often at wavelengths around 220 nm or 254 nm.

Detailed research findings have established specific conditions for the separation of Ibuprofen and its impurities. For instance, methods often use a gradient elution with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer or dilute phosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | Ascentis® Express C18 (150 x 4.6 mm, 2.7 µm) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: 0.1% Phosphoric acid in acetonitrile | A: MethanolB: Triethylamine in water |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |

| Temperature | 30 °C | 40 °C |

| Detector | Diode Array Detector (DAD) @ 220 nm | UV Detector @ 230 nm or 254 nm |

| Injection Volume | 7 µL | 2 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility and improve chromatographic peak shape. This typically involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl or ethyl ester.

The separation in GC is achieved on a capillary column, commonly with a nonpolar stationary phase like 5% phenyl polysiloxane (e.g., DB-5 or HP-5ms). The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural identification. GC-MS provides high sensitivity and specificity, with the mass spectrum offering a unique fragmentation pattern that serves as a chemical fingerprint.

| Parameter | Typical GC-MS Conditions |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |

| Oven Program | Initial temp 75°C, ramp at 10-20°C/min to 280°C, hold for 5-15 min |

| Injector Temp. | 250 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | 50 - 500 m/z |

Hyphenated Techniques (e.g., LC-MS/MS, UPLC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the state-of-the-art for trace-level quantification of pharmaceutical compounds in complex matrices. UPLC-MS/MS combines the superior separation power of UPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer.

This technique is particularly valuable for bioanalytical studies, enabling the quantification of the compound in plasma or other biological fluids. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, minimizing interferences from the sample matrix. Electrospray ionization (ESI) is the most common ionization source used for this type of analysis, often operated in negative ion mode for carboxylic acids.

| Parameter | Typical UPLC-MS/MS Conditions |

| LC System | Waters Acquity UPLC or equivalent |

| Column | C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Flow Rate | 0.15 - 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transition | Precursor Ion (m/z 205.1) → Product Ion (m/z 161.1) |

| Run Time | 2 - 5 minutes |

Spectroscopic Techniques for Structural Elucidation and Solid-State Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and investigating the solid-state properties of this compound. These methods provide detailed information about the molecular framework and the arrangement of molecules in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of the molecule.

In solution-state NMR, the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum reveals key information. The ¹H NMR spectrum shows distinct signals for each unique proton environment, with their chemical shift, integration (relative number of protons), and splitting pattern (due to coupling with neighboring protons) providing a wealth of structural data. The ¹³C NMR spectrum shows a single peak for each unique carbon atom. While reference standards with full spectral data are commercially available, the expected chemical shifts can be predicted based on the structure and comparison with isomers like Ibuprofen.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the FTIR spectrum is dominated by characteristic absorptions of the carboxylic acid and the substituted benzene (B151609) ring.

The most prominent features include a very broad O-H stretching band from the carboxylic acid dimer, a sharp and strong C=O stretching band, C-H stretching bands for both alkyl and aromatic groups, and characteristic bands in the fingerprint region related to the benzene ring substitution pattern.

X-Ray Diffraction (XRD) (Powder and Single-Crystal)

X-ray Diffraction (XRD) is a critical non-destructive analytical technique for the solid-state characterization of this compound. It provides detailed information about the atomic and molecular structure of the compound, enabling the identification of its crystalline form, the determination of crystal structures, and the detection of polymorphism and co-crystallization. jinr.ruazom.com Both powder XRD (PXRD) and single-crystal XRD are employed to analyze this active pharmaceutical ingredient (API).

Powder X-Ray Diffraction (PXRD)